![molecular formula C24H25NO B5252818 9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole](/img/structure/B5252818.png)
9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications in optoelectronics and electroactive materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(3-Methyl-4-propan-2-ylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy or carbazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce 9-(2-(3-Methyl-4-propan-2-ylphenoxy)ethyl)carbazoline.
Wissenschaftliche Forschungsanwendungen
9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate electron transport and photochemical properties. It can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(4-Methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione: A benzimidazole derivative with similar structural features.
2-(4-Methyl-2-propan-2-ylphenoxy)acetic acid: A phenoxyacetic acid derivative with related functional groups.
Uniqueness
9-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]carbazole is unique due to its specific combination of carbazole and phenoxyethyl moieties. This unique structure imparts distinct photochemical and thermal stability, as well as good hole-transport ability, making it particularly suitable for applications in optoelectronics and electroactive materials.
Eigenschaften
IUPAC Name |
9-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-17(2)20-13-12-19(16-18(20)3)26-15-14-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,16-17H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAJYWABHNGGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
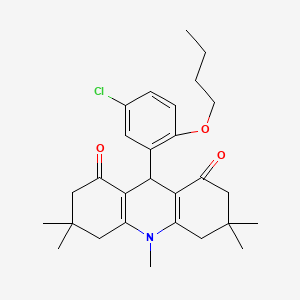
![[1-({1-[(6-chloro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5252744.png)
![1-(3-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5252768.png)
![1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5252775.png)
![N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B5252790.png)
![10-hexadecyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5252798.png)
![(1R,2R)-1'-(6-methylpyridazin-3-yl)-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5252814.png)
![6-[cyclohexyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5252831.png)
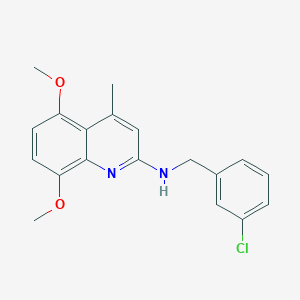
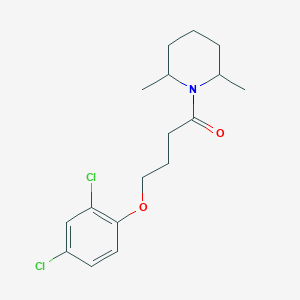
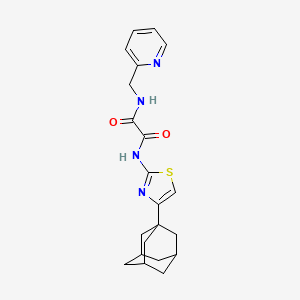
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide](/img/structure/B5252866.png)
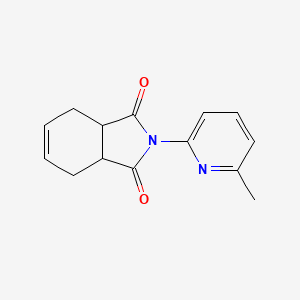
![4-(4-methoxyphenyl)-N-{4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5252877.png)
